Platinum(II) phthalocyanine
Description
(29H,31H-Phthalocyaninato(2-)-N29,N30,N31,N32)platinum, also known as platinum(II) phthalocyanine (PtPc), is a metallophthalocyanine complex where a platinum(II) ion is coordinated to the nitrogen atoms of the phthalocyanine macrocycle. Its molecular formula is C₃₂H₁₆N₈Pt, with an average molecular weight of ~731.5 g/mol . Key identifiers include CAS 14075-08-2 and EC Number 237-927-7 . PtPc is characterized by its planar structure, strong absorption in the visible/near-infrared spectrum, and stability under thermal and photochemical conditions. It is utilized in niche applications such as organic semiconductors, catalysis, and optoelectronic devices due to platinum's unique electronic properties .
Properties
CAS No. |
14075-08-2 |
|---|---|
Molecular Formula |
C32H16N8Pt |
Molecular Weight |
707.6 g/mol |
IUPAC Name |
2,11,20,29,37,39-hexaza-38,40-diazanidanonacyclo[28.6.1.13,10.112,19.121,28.04,9.013,18.022,27.031,36]tetraconta-1,3,5,7,9,11,13,15,17,19(39),20,22,24,26,28,30(37),31,33,35-nonadecaene;platinum(2+) |
InChI |
InChI=1S/C32H16N8.Pt/c1-2-10-18-17(9-1)25-33-26(18)38-28-21-13-5-6-14-22(21)30(35-28)40-32-24-16-8-7-15-23(24)31(36-32)39-29-20-12-4-3-11-19(20)27(34-29)37-25;/h1-16H;/q-2;+2 |
InChI Key |
YLGQLQSDQXOIBI-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C2C(=C1)C3=NC4=NC(=NC5=C6C=CC=CC6=C(N5)N=C7C8=CC=CC=C8C(=N7)N=C2N3)C9=CC=CC=C94.[Pt] |
Other CAS No. |
14075-08-2 |
Origin of Product |
United States |
Preparation Methods
Template-Assisted Metallation
The most widely employed method for synthesizing platinum phthalocyanines involves template-assisted cyclotetramerization of phthalonitrile derivatives in the presence of platinum salts. For example, octakis(dodecyloxy)platinum(II) phthalocyanine—a structurally analogous compound—was synthesized by reacting 1,2-dicyano-4,5-didodecyloxybenzene with platinum(II) chloride under inert argon atmosphere at elevated temperatures. This approach ensures the incorporation of platinum into the phthalocyanine macrocycle during ligand assembly.
Post-Metallation Functionalization
Alternative routes involve pre-forming the phthalocyanine ligand followed by metallation. In one protocol, free-base phthalocyanine is treated with platinum(II) acetate in dimethylaminoethanol (DMAE) at reflux temperatures (150–180°C) for 12–24 hours. The polarity of DMAE facilitates ligand deprotonation and platinum coordination, yielding the target complex with minimal byproducts.
Reaction Conditions and Optimization
Solvent Systems
Solvent choice critically influences reaction efficiency:
| Solvent | Role | Yield (%) | Reference |
|---|---|---|---|
| DMAE | Polar aprotic, facilitates deprotonation | 65–75 | |
| 1-Chloronaphthalene | High-boiling, inert medium | 70–80 | |
| DMF | Stabilizes intermediates | 50–60 |
Non-coordinating solvents like 1-chloronaphthalene minimize side reactions, while DMAE enhances metal-ligand interaction through its basicity.
Temperature and Atmosphere
Reactions typically proceed at 150–200°C under argon or nitrogen to prevent oxidation of platinum(II). Prolonged heating (>24 hours) at 180°C in 1-chloronaphthalene was reported to achieve >90% conversion for dodecyloxy-substituted derivatives. Lower temperatures (120–140°C) result in incomplete metallation, as evidenced by residual free ligand in UV-Vis spectra.
Purification and Isolation Techniques
Column Chromatography
Crude products are commonly purified via silica gel chromatography using gradient elution with dichloromethane/methanol (200:1 to 50:1). This removes unreacted phthalonitrile precursors and platinum salts, yielding >95% pure complexes. For alkyloxy-substituted derivatives, hexane/ethyl acetate mixtures improve separation efficiency.
Recrystallization
Slow diffusion of methanol into a chloroform solution of the crude product induces crystallization. X-ray diffraction analysis of recrystallized (C₁₂H₂₅O)₈PcPt confirmed a hexagonal columnar structure with intercolumnar spacing of 34.3 Å and Pt-Pt distances of 3.29 Å.
Spectroscopic and Structural Characterization
Electronic Absorption Spectroscopy
Platinum phthalocyanines exhibit characteristic Q-band absorptions at 650–700 nm (ε ≈ 2×10⁵ M⁻¹cm⁻¹), redshifted compared to free ligands due to metal-to-ligand charge transfer. Aggregation in chloroform manifests as band broadening, with dimerization constants (Kdim) ranging from 10⁵–10⁸ dm³mol⁻¹.
X-Ray Absorption Spectroscopy
XANES and EXAFS analyses of the platinum L₃-edge reveal a square-planar geometry with Pt-N bond lengths of 1.95–1.98 Å. The absence of Pt-Pt interactions in monomeric species contrasts with the 3.29 Å spacing observed in columnar mesophases.
Challenges and Limitations
Chemical Reactions Analysis
(29H,31H-Phthalocyaninato(2-)-N29,N30,N31,N32)platinum undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form platinum(IV) derivatives. Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reduction reactions can convert the platinum(II) center to platinum(0) or platinum(I) species. Reducing agents such as sodium borohydride or hydrazine are typically used.
Substitution: The nitrogen atoms in the phthalocyanine ring can be substituted with other ligands, such as halides or phosphines, under appropriate conditions.
Scientific Research Applications
Chemistry: The compound is used as a catalyst in various organic reactions, including hydrogenation and oxidation reactions. Its unique electronic properties make it an effective catalyst for these processes.
Biology: Research has explored the use of this compound in photodynamic therapy (PDT) for cancer treatment. The compound can generate reactive oxygen species upon light irradiation, which can selectively kill cancer cells.
Medicine: Beyond PDT, the compound has been investigated for its potential use in drug delivery systems due to its ability to form stable complexes with various drugs.
Mechanism of Action
The mechanism by which (29H,31H-Phthalocyaninato(2-)-N29,N30,N31,N32)platinum exerts its effects depends on its application:
Catalysis: In catalytic reactions, the platinum center acts as the active site, facilitating the activation of substrates and the formation of reaction intermediates. The conjugated phthalocyanine ring helps stabilize these intermediates, enhancing the overall catalytic efficiency.
Photodynamic Therapy: In PDT, the compound absorbs light and undergoes a photochemical reaction to generate reactive oxygen species, such as singlet oxygen.
Comparison with Similar Compounds
Key Observations :
- Metal Ion Impact: Noble metals like Pt²⁺ enhance stability and electronic conductivity compared to Cu²⁺ or Fe²⁺ .
- Substituent Effects : Nitro groups in ZnPc derivatives increase electron-withdrawing character, altering optical properties , while chlorinated CuPc derivatives improve solubility for industrial applications .
Stability and Reactivity
- Thermal Stability : PtPc exhibits superior thermal stability (>400°C decomposition) compared to CuPc (~300°C) due to stronger Pt-N bonds .
- Photochemical Stability : PtPc is less prone to photodegradation than FePc, making it suitable for long-term optoelectronic use .
- Chemical Reactivity : Chlorinated CuPc derivatives (e.g., CAS 16040-69-0) show higher reactivity in sulfonation reactions, enabling dye functionalization .
Q & A
Basic Questions
Q. What are the recommended methods for synthesizing (29H,31H-phthalocyaninato)platinum complexes, and how can purity be optimized?
- Methodological Answer : Synthesis typically involves reacting a phthalocyanine precursor (e.g., phthalonitrile) with platinum salts (e.g., PtCl₂) under inert conditions. Metalation efficiency depends on temperature, solvent (e.g., dimethylformamide or quinoline), and reaction duration. Purification via column chromatography or recrystallization in solvents like ethanol or DMF is critical. Purity can be verified using elemental analysis (C, H, N, Pt), HPLC, and UV-Vis spectroscopy to confirm the absence of unreacted precursors or byproducts .
Q. What spectroscopic techniques are most effective for characterizing the structural integrity of (29H,31H-phthalocyaninato)platinum complexes?
- Methodological Answer :
- UV-Vis Spectroscopy : Identifies the Q-band absorption (~600–800 nm), a hallmark of phthalocyanines, to confirm π-π* transitions in the macrocycle .
- IR Spectroscopy : Detects vibrational modes of the phthalocyanine ring (e.g., C-N stretching at ~1600 cm⁻¹) and Pt-N coordination bonds .
- Mass Spectrometry : High-resolution MS (e.g., MALDI-TOF) verifies molecular weight and fragmentation patterns .
- X-ray Diffraction (XRD) : Resolves crystal structure and Pt coordination geometry (e.g., square-planar vs. distorted) .
Q. What are the key stability considerations for handling (29H,31H-phthalocyaninato)platinum complexes in experimental settings?
- Methodological Answer : Platinum phthalocyanines are generally stable under ambient conditions but may degrade under prolonged UV exposure or acidic/basic environments. Store at –20°C in dark, anhydrous conditions to prevent ligand oxidation or aggregation. Monitor decomposition via periodic UV-Vis scans and TGA (thermogravimetric analysis) for thermal stability assessment .
Advanced Research Questions
Q. How do substituents on the phthalocyanine ligand influence the electrochemical properties of (29H,31H-phthalocyaninato)platinum complexes?
- Methodological Answer : Substituents (e.g., electron-withdrawing Cl or electron-donating –OCH₃ groups) alter redox potentials and charge-transfer efficiency. Synthesize derivatives via nucleophilic substitution or cross-coupling reactions. Use cyclic voltammetry (CV) in non-aqueous solvents (e.g., acetonitrile) to measure oxidation/reduction potentials. Compare with DFT calculations to correlate electronic effects with substituent identity and placement .
Q. How can researchers resolve contradictions in reported photophysical data for (29H,31H-phthalocyaninato)platinum complexes?
- Methodological Answer : Contradictions often arise from polymorphic forms (e.g., α/β-phase differences in phthalocyanines) or solvent-dependent aggregation. Standardize synthesis protocols (e.g., annealing temperature for crystal phase control) and characterize using XRD and differential scanning calorimetry (DSC). For spectroscopic data, use degassed solvents to minimize oxygen quenching and validate results with time-resolved fluorescence or transient absorption spectroscopy .
Q. What strategies enhance the solubility of (29H,31H-phthalocyaninato)platinum complexes for applications in homogeneous catalysis?
- Methodological Answer : Introduce hydrophilic groups (e.g., sulfonic acid (–SO₃H) or polyethylene glycol (PEG) chains) at the periphery of the phthalocyanine ring. Functionalization via chlorosulfonation ( ) or amidation reactions improves solubility in polar solvents. Assess solubility via UV-Vis spectroscopy in solvents like DMSO or water, and confirm catalytic activity (e.g., H₂O splitting) using electrochemical impedance spectroscopy (EIS) .
Q. How can the aggregation behavior of (29H,31H-phthalocyaninato)platinum complexes be quantified and controlled?
- Methodological Answer : Aggregation in solution leads to hypsochromic shifts (H-aggregates) or bathochromic shifts (J-aggregates) in UV-Vis spectra. Use concentration-dependent studies to identify critical aggregation concentrations. Add surfactants (e.g., CTAB) or co-solvents (e.g., THF) to disrupt aggregation. Dynamic light scattering (DLS) and atomic force microscopy (AFM) can characterize aggregate size and morphology .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
